An In-depth Technical Guide to the Chemical Properties of Sodium 3-Bromopropanesulfonate
An In-depth Technical Guide to the Chemical Properties of Sodium 3-Bromopropanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-bromopropanesulfonate is a versatile organosulfur compound widely utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a hydrophilic sulfonate group, makes it a valuable building block for the introduction of sulfopropyl moieties into a diverse range of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity and applications. While the direct interaction of Sodium 3-bromopropanesulfonate with specific cellular signaling pathways has not been documented, this guide also presents a general overview of cellular sulfonation pathways to provide context for the biological relevance of sulfonated compounds.
Chemical and Physical Properties
The fundamental properties of Sodium 3-bromopropanesulfonate are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆BrNaO₃S | [1][2] |
| Molecular Weight | 225.04 g/mol | |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 257-262 °C (decomposes) | [4] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | Room Temperature | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 55788-44-8 | |
| IUPAC Name | sodium;3-bromopropane-1-sulfonate | [2] |
| SMILES | C(CBr)CS(=O)(=O)[O-].[Na+] | |
| InChI | InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |
| InChIKey | LNZDAVYFINUYOH-UHFFFAOYSA-M |
Synthesis of Sodium 3-Bromopropanesulfonate: An Experimental Protocol
The synthesis of Sodium 3-bromopropanesulfonate is typically achieved through the nucleophilic substitution of a halide in a propane derivative with a sulfite salt. The following protocol is a representative method for its preparation.
Materials and Reagents
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1,3-Dibromopropane
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Sodium sulfite (anhydrous)
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Ethanol
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Water
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Hydrochloric acid
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Sodium hydroxide
Equipment
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Büchner funnel and flask for vacuum filtration
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Rotary evaporator
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pH meter or pH paper
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Standard laboratory glassware
Detailed Methodology
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Reaction Setup: In a round-bottom flask, combine sodium sulfite (1.0 equivalent) and a threefold molar excess of 1,3-dibromopropane (3.0 equivalents) in ethanol.[5]
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Sulfonation Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 10 hours with continuous stirring.[5]
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Isolation of Crude Product: After the reaction period, cool the mixture to 10°C. The crude sodium 1-bromo-3-propanesulfonate will precipitate out of the solution. Collect the solid product by vacuum filtration. The filtrate, containing unreacted 1,3-dibromopropane, can be retained for recovery.[5]
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Purification and Neutralization: Dissolve the crude product in water. Adjust the pH of the solution to between 1 and 3 by the dropwise addition of hydrochloric acid at a temperature below 20°C.[5] Concentrate the acidic solution under reduced pressure to remove the majority of the water. Add ethanol to the concentrated solution and cool to 10°C to precipitate out inorganic salts. Filter the mixture and concentrate the filtrate to dryness to yield 3-bromo-1-propanesulfonic acid.[5]
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Salt Formation: Dissolve the purified 3-bromo-1-propanesulfonic acid in water and carefully neutralize the solution to pH 7 with a solution of sodium hydroxide.
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Final Product Isolation: Evaporate the solvent from the neutralized solution under reduced pressure to obtain Sodium 3-bromopropanesulfonate as a solid. The product can be further dried in a vacuum oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Sodium 3-Bromopropanesulfonate.
Chemical Reactivity and Applications
Sodium 3-bromopropanesulfonate is a bifunctional molecule, with its reactivity dominated by the C-Br bond. The electron-withdrawing sulfonate group enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.
This compound serves as a valuable sulfopropylating agent. The alkyl bromide moiety allows for reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce the propanesulfonate group. This property is exploited in the synthesis of various specialty chemicals, including:
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Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules in drug discovery and development.
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Bioconjugation: The reactive bromide allows for the covalent attachment of the hydrophilic sulfonate group to proteins or other biomolecules, which can improve their solubility and stability.
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Surfactants and Detergents: The introduction of the ionic sulfonate head group onto a hydrophobic backbone is a common strategy in the synthesis of anionic surfactants.
Biological Context: Cellular Sulfonation Pathways
While there is no direct evidence of Sodium 3-bromopropanesulfonate interacting with specific signaling pathways, it is important for researchers in drug development to understand the general biological context of sulfonated compounds. Sulfonation is a critical metabolic process in many organisms.
In biological systems, the addition of a sulfonate group is catalyzed by sulfotransferase enzymes. This process can alter the biological activity of a wide range of endogenous and xenobiotic compounds. For instance, sulfonation can impact protein-protein interactions, hormone activity, and the detoxification of drugs and other foreign compounds.[1][6]
A notable example of a signaling pathway influenced by a sulfonated compound, albeit structurally different from Sodium 3-bromopropanesulfonate, is the activation of the extracellular signal-regulated kinase (ERK) pathway by perfluorooctane sulfonate (PFOS). This activation is mediated by an increase in reactive oxygen species (ROS).[7]
General Cellular Sulfonation Pathway
The following diagram illustrates a generalized pathway for the sulfonation of molecules within a cell. It is important to reiterate that this is a general biological process and does not imply a known interaction with Sodium 3-bromopropanesulfonate.
Caption: A generalized overview of the cellular sulfonation pathway.
Safety and Handling
Sodium 3-bromopropanesulfonate is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Sodium 3-bromopropanesulfonate is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the sulfopropyl group. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important tool for chemists in various fields, including drug development. While its direct biological activity and interaction with signaling pathways are not established, an understanding of the broader context of cellular sulfonation is beneficial for researchers working with this class of compounds. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.
References
- 1. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. SODIUM 3-BROMOPROPANESULFONATE | 55788-44-8 [chemicalbook.com]
- 5. 3-Bromo-1-propanesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Perfluorooctane sulfonate induces autophagy-associated apoptosis through oxidative stress and the activation of extracellular signal-regulated kinases in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
